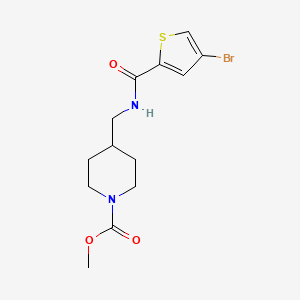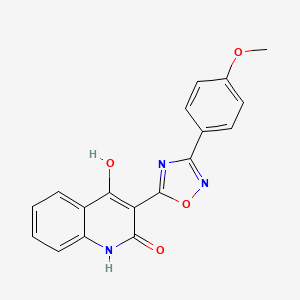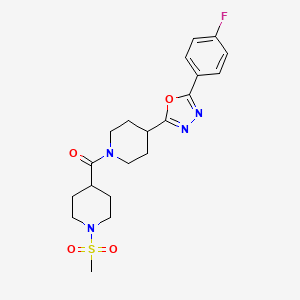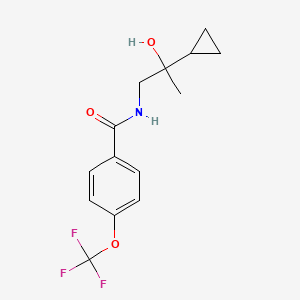
Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . It also has a bromothiophene moiety, which is often used in drug design due to its bioactive properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bromothiophene and piperidine moieties. The bromothiophene could potentially be synthesized from 4-bromo-2-thiophenecarboxylic acid . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a bromothiophene group, and a carboxamide group. The bromine atom on the thiophene ring would make the compound relatively heavy and possibly quite reactive .Chemical Reactions Analysis
As a brominated compound, “Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate” could potentially undergo various substitution reactions. The bromine atom could be replaced by other groups, allowing for the synthesis of a variety of derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate ester could make the compound relatively polar, affecting its solubility in different solvents . The bromine atom would contribute to the compound’s molecular weight .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize molecules with potential pharmacological activities. Thiophene derivatives are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The piperidine ring, a common feature in many drugs, can interact with biological targets, enhancing the compound’s medicinal value.
Material Science
Thiophene-based compounds play a significant role in material science, particularly in the development of organic semiconductors. They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound’s structure could be modified to improve charge transport properties, making it useful in electronic devices .
Corrosion Inhibition
The thiophene ring system is known to act as a corrosion inhibitor. This compound could be incorporated into coatings or added to materials to protect against corrosion, especially in harsh industrial environments. Its effectiveness in preventing material degradation could extend the lifespan of various infrastructures .
Safety and Hazards
Future Directions
Mechanism of Action
Thiophenes
Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. Thiophene derivatives are found in many important drugs and biologically active compounds, suggesting that “Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate” might also have biological activity .
properties
IUPAC Name |
methyl 4-[[(4-bromothiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c1-19-13(18)16-4-2-9(3-5-16)7-15-12(17)11-6-10(14)8-20-11/h6,8-9H,2-5,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDZGZFWSDAADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptan-3-one](/img/structure/B2558888.png)

![N-(3-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2558892.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)

![[4-[(4-Methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B2558896.png)

![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)
![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2558903.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2558904.png)

![1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone](/img/structure/B2558908.png)
